molecular formula C10H6BrClN2 B13786222 5-(4-Bromophenyl)-2-chloropyrimidine CAS No. 27794-00-9

5-(4-Bromophenyl)-2-chloropyrimidine

Cat. No.: B13786222
CAS No.: 27794-00-9
M. Wt: 269.52 g/mol
InChI Key: HUZUIPCKZHNORT-UHFFFAOYSA-N
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Description

5-(4-Bromophenyl)-2-chloropyrimidine is a heterocyclic organic compound that contains both bromine and chlorine atoms attached to a pyrimidine ring. Pyrimidines are a class of nitrogen-containing heterocycles that are widely studied for their diverse biological activities and synthetic applications. The presence of bromine and chlorine substituents on the pyrimidine ring enhances the compound’s reactivity and potential for various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Bromophenyl)-2-chloropyrimidine typically involves the reaction of 4-bromobenzaldehyde with 2-chloropyrimidine under specific conditions. One common method involves the use of a base such as sodium methoxide to facilitate the reaction . The reaction is carried out in a suitable solvent, often under reflux conditions, to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the choice of solvents and reagents is carefully considered to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-(4-Bromophenyl)-2-chloropyrimidine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include various substituted pyrimidines depending on the nucleophile used.

    Coupling Reactions: Products are typically aryl or heteroaryl-substituted pyrimidines with potential biological activities.

Scientific Research Applications

5-(4-Bromophenyl)-2-chloropyrimidine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-(4-Bromophenyl)-2-chloropyrimidine involves its interaction with specific molecular targets and pathways. The compound’s bromine and chlorine substituents enhance its ability to bind to biological targets, potentially inhibiting key enzymes or receptors involved in disease processes. Molecular docking studies have shown that derivatives of this compound can effectively bind to receptors, suggesting its potential as a lead compound for drug development .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-Bromophenyl)-2-chloropyrimidine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct reactivity and potential for diverse chemical transformations. Its combination of bromine and chlorine substituents makes it a versatile intermediate for the synthesis of various biologically active compounds.

Properties

CAS No.

27794-00-9

Molecular Formula

C10H6BrClN2

Molecular Weight

269.52 g/mol

IUPAC Name

5-(4-bromophenyl)-2-chloropyrimidine

InChI

InChI=1S/C10H6BrClN2/c11-9-3-1-7(2-4-9)8-5-13-10(12)14-6-8/h1-6H

InChI Key

HUZUIPCKZHNORT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CN=C(N=C2)Cl)Br

Origin of Product

United States

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